molecular formula C9H20O2S2 B014325 1-Methylsulfonylsulfanyloctane CAS No. 7559-45-7

1-Methylsulfonylsulfanyloctane

Cat. No. B014325
CAS RN: 7559-45-7
M. Wt: 224.4 g/mol
InChI Key: TUYNUTSGVHXNKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organosulfur compounds such as 1-Methylsulfonylsulfanyloctane involves efficient and general protocols. For instance, the dehydrative synthesis of 1-(methylsulfonyl)-1-propene, a related compound, from corresponding alcohols using MeSO2Cl/organic base system demonstrates a simple yet efficient approach to organosulfur compounds synthesis (Kharkov University Bulletin Chemical Series, 2020). Such methodologies could be adapted for the synthesis of 1-Methylsulfonylsulfanyloctane, highlighting the versatility and efficiency of organosulfur compound synthesis.

Molecular Structure Analysis

The molecular structure of organosulfur compounds is characterized by various spectroscopic techniques. The electron paramagnetic resonance (EPR) spectroscopy study on Methylsulfonylmethane, a compound with similarities to 1-Methylsulfonylsulfanyloctane, reveals how temperature-dependent structural changes can provide insights into the molecular structure and behavior of organosulfur compounds (International Journal of Molecular Sciences, 2011).

Chemical Reactions and Properties

Organosulfur compounds participate in a wide range of chemical reactions. For example, the synthesis of β-Methylsulfonylated N-Heterocycles demonstrates the involvement of organosulfur compounds in FeCl3-catalyzed C-H dehydrogenation and methylsulfonylation reactions, showcasing their reactivity and utility in organic synthesis (The Journal of organic chemistry, 2020).

Physical Properties Analysis

The study of organosulfur compounds like Methylsulfonylmethane through EPR spectroscopy also sheds light on their physical properties, such as temperature-dependent structural changes. These properties are essential for understanding the behavior of organosulfur compounds in various conditions and applications (International Journal of Molecular Sciences, 2011).

Safety And Hazards

The specific safety and hazards of 1-Methylsulfonylsulfanyloctane are not detailed in the search results. However, it is always important to handle chemicals with care, following safety data sheet instructions6.


Future Directions

The future directions of 1-Methylsulfonylsulfanyloctane are not explicitly detailed in the search results. However, advancements in fields like machine learning and biology suggest that there is potential for future research and development in the area of chemical compounds7.


Please note that this information is based on the available search results and may not fully cover all aspects of 1-Methylsulfonylsulfanyloctane. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

1-methylsulfonylsulfanyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2S2/c1-3-4-5-6-7-8-9-12-13(2,10)11/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYNUTSGVHXNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298634
Record name s-octyl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylsulfonylsulfanyloctane

CAS RN

7559-45-7
Record name NSC124763
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124763
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-octyl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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